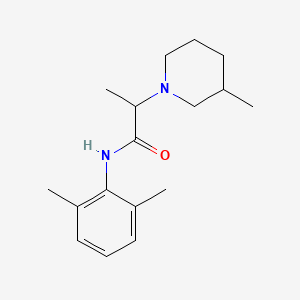![molecular formula C11H20N2O B7565786 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone](/img/structure/B7565786.png)
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone, also known as MBPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBPE is a piperazine derivative that has been synthesized through a specific method, which will be discussed in This paper aims to provide an overview of MBPE's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学研究应用
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been used as a tool to study the structure and function of proteins. In pharmacology, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been used to study the mechanism of action of various drugs.
作用机制
The mechanism of action of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the interaction with specific receptors in the body. 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been shown to bind to certain receptors in the brain, which may be responsible for its potential therapeutic effects.
Biochemical and Physiological Effects:
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. However, the exact mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its high potency and specificity. However, it also has some limitations, including its complex synthesis method and potential toxicity.
未来方向
There are several future directions for the study of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone. One potential area of research is the development of new and more efficient synthesis methods for 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone. Another area of research is the investigation of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone's potential therapeutic effects in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone and its biochemical and physiological effects on the body.
Conclusion:
In conclusion, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone has the potential to lead to the development of new drugs and therapies for various diseases, making it an important area of research.
合成方法
1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone can be synthesized through a multistep process that involves the reaction of piperazine with 3-methylbut-2-enal in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain the final product, 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone. The synthesis of 1-[4-(3-Methylbut-2-enyl)piperazin-1-yl]ethanone is a complex process that requires specialized knowledge and equipment.
属性
IUPAC Name |
1-[4-(3-methylbut-2-enyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-10(2)4-5-12-6-8-13(9-7-12)11(3)14/h4H,5-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYUFDMZNJHMSTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)

![2-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565757.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)

![[5-Chloro-6-(ethylamino)pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7565794.png)
![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)
![2-Methyl-5-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565802.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[2-[(3-methylphenyl)methyl]pyrazol-3-yl]acetamide](/img/structure/B7565805.png)
